N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups, one of which is an amine group. Sulfonamides are a significant class of compounds in medicinal chemistry, with applications ranging from antibiotics to diuretics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine with a sulfonyl chloride to form the sulfonamide. The triazole and pyrrolidine rings could be formed through various methods, including cyclization reactions .Molecular Structure Analysis
The molecule contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonyl acid .Physical And Chemical Properties Analysis
Without specific data, it’s hard to say for sure, but as a sulfonamide, this compound is likely to be solid at room temperature, and its solubility would depend on the specific groups attached to the sulfur atom .Scientific Research Applications
Inhibition of Carbonic Anhydrases
Several studies have investigated the inhibition of human carbonic anhydrases (CAs), particularly those associated with cancer, by derivatives of benzenesulfonamides, including compounds containing triazole and pyrrolidinone moieties. These studies highlight the compounds' potential in targeting cancer-related CA IX, showing low nanomolar affinity and suggesting a pathway for developing selective CA inhibitors. For example, chlorinated pyrrolidinone-bearing benzenesulfonamides showed significant binding affinity against recombinant human carbonic anhydrases, particularly CA IX, which is related to cancer (Balandis et al., 2020). Similarly, novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm demonstrated promising nanomolar inhibitory activity against CA IX, highlighting their potential as anticancer drug candidates (Aimene et al., 2019).
Synthesis and Characterization
The synthesis and structural characterization of benzenesulfonamide derivatives have provided insights into their potential applications. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity investigation revealed significant efficacy against both Gram-positive and Gram-negative bacteria, emphasizing the compound's antimicrobial properties (Ijuomah et al., 2022). Another study focused on the herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, finding several compounds capable of efficiently controlling various weeds, suggesting their use as novel herbicides (Xie et al., 2014).
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-19(2,3)15-4-6-17(7-5-15)28(26,27)21-10-8-18(25)23-12-9-16(14-23)24-13-11-20-22-24/h4-7,11,13,16,21H,8-10,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIDANNREJFISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide |
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